![molecular formula C11H8N2O4 B11874881 (4Z)-2-methyl-4-[(2-nitrophenyl)methylidene]-1,3-oxazol-5-one](/img/structure/B11874881.png)
(4Z)-2-methyl-4-[(2-nitrophenyl)methylidene]-1,3-oxazol-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4Z)-2-methyl-4-[(2-nitrophenyl)methylidene]-1,3-oxazol-5-one is a synthetic organic compound that belongs to the class of oxazoles This compound is characterized by its unique structure, which includes a nitrophenyl group and a methylidene group attached to an oxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-2-methyl-4-[(2-nitrophenyl)methylidene]-1,3-oxazol-5-one typically involves the condensation of 2-nitrobenzaldehyde with 2-methyl-1,3-oxazol-5-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the condensation process. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(4Z)-2-methyl-4-[(2-nitrophenyl)methylidene]-1,3-oxazol-5-one undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(4Z)-2-methyl-4-[(2-nitrophenyl)methylidene]-1,3-oxazol-5-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
Mecanismo De Acción
The mechanism of action of (4Z)-2-methyl-4-[(2-nitrophenyl)methylidene]-1,3-oxazol-5-one involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The compound’s ability to undergo various chemical reactions also allows it to form reactive intermediates that can interact with cellular components, leading to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(4Z)-2-methyl-4-[(2-nitrophenyl)methylidene]-1,3-oxazol-5-one: Unique due to its specific structure and reactivity.
(4Z)-2-methyl-4-[(2-aminophenyl)methylidene]-1,3-oxazol-5-one: Similar structure but with an amino group instead of a nitro group, leading to different reactivity and applications.
(4Z)-2-methyl-4-[(2-hydroxyphenyl)methylidene]-1,3-oxazol-5-one:
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its nitrophenyl group allows for various chemical modifications, making it a versatile compound in synthetic chemistry and drug development.
Propiedades
Fórmula molecular |
C11H8N2O4 |
|---|---|
Peso molecular |
232.19 g/mol |
Nombre IUPAC |
(4Z)-2-methyl-4-[(2-nitrophenyl)methylidene]-1,3-oxazol-5-one |
InChI |
InChI=1S/C11H8N2O4/c1-7-12-9(11(14)17-7)6-8-4-2-3-5-10(8)13(15)16/h2-6H,1H3/b9-6- |
Clave InChI |
KBBINJZIGXCCNW-TWGQIWQCSA-N |
SMILES isomérico |
CC1=N/C(=C\C2=CC=CC=C2[N+](=O)[O-])/C(=O)O1 |
SMILES canónico |
CC1=NC(=CC2=CC=CC=C2[N+](=O)[O-])C(=O)O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,N-Dimethyl-4-[4-(oxetan-3-yl)phenyl]butan-1-amine](/img/structure/B11874807.png)
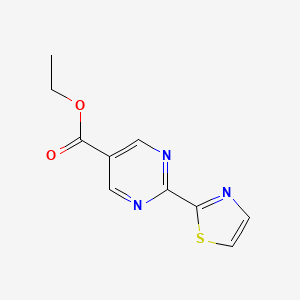

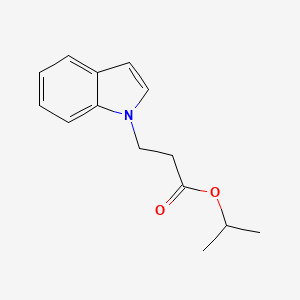
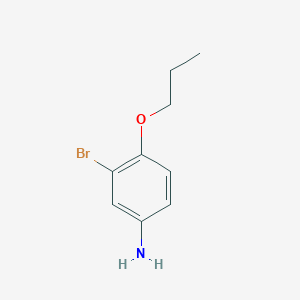
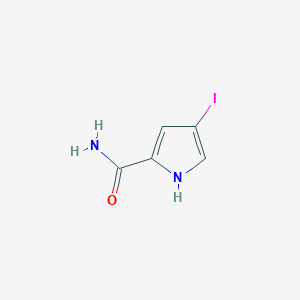

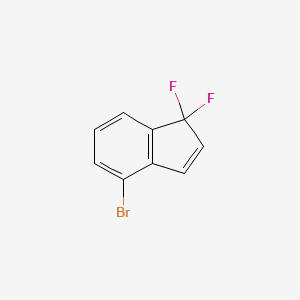

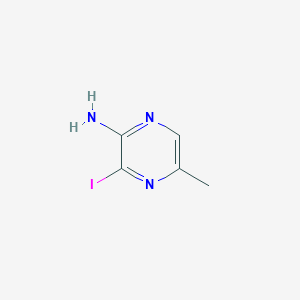
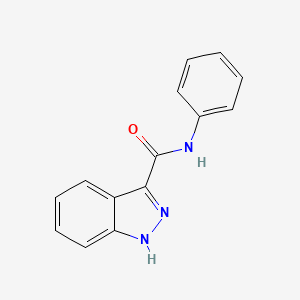
![2-Bromo-1-cyclopropyl-1H-imidazo[4,5-c]pyridine](/img/structure/B11874882.png)

